

# IUPAC name for 7-Bromobenzofuran

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## Compound of Interest

Compound Name: 7-Bromobenzofuran

Cat. No.: B040398

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An In-Depth Technical Guide to **7-Bromobenzofuran**: Synthesis, Characterization, and Application

## Abstract

**7-Bromobenzofuran** is a pivotal heterocyclic building block in the landscape of organic synthesis, particularly valued for its role as a precursor in the development of complex pharmaceutical agents and functional materials. This guide provides a comprehensive technical overview of **7-Bromobenzofuran**, designed for researchers and professionals in drug development. It covers nomenclature, physicochemical properties, a detailed, field-proven synthetic protocol with mechanistic insights, thorough spectroscopic characterization, and a discussion of its reactivity and key applications, with a focus on modern cross-coupling strategies.

## Compound Identification and Physicochemical Properties

**7-Bromobenzofuran** is a substituted aromatic heterocycle. The fusion of the benzene and furan rings, combined with the strategic placement of a bromine atom, makes it a versatile intermediate for further functionalization.

Identifier	Value	Source
IUPAC Name	7-bromo-1-benzofuran	[1]
Alternate Names	7-Bromobenzo[b]furan	[1]
CAS Number	104155-12-6, 133720-60-2	[1]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrO	
Molecular Weight	197.03 g/mol	
Canonical SMILES	C1=CC2=C(C(=C1)Br)OC=C2	
InChIKey	GPZPQJITKRSVQJ- UHFFFAOYSA-N	

## Physicochemical Data

Property	Value	Notes
Physical Form	Solid	
Boiling Point	233.8 ± 13.0 °C	Predicted value
Density	1.608 ± 0.06 g/cm <sup>3</sup>	Predicted value
Storage	Keep in dark place, Inert atmosphere, Room temperature	[2]

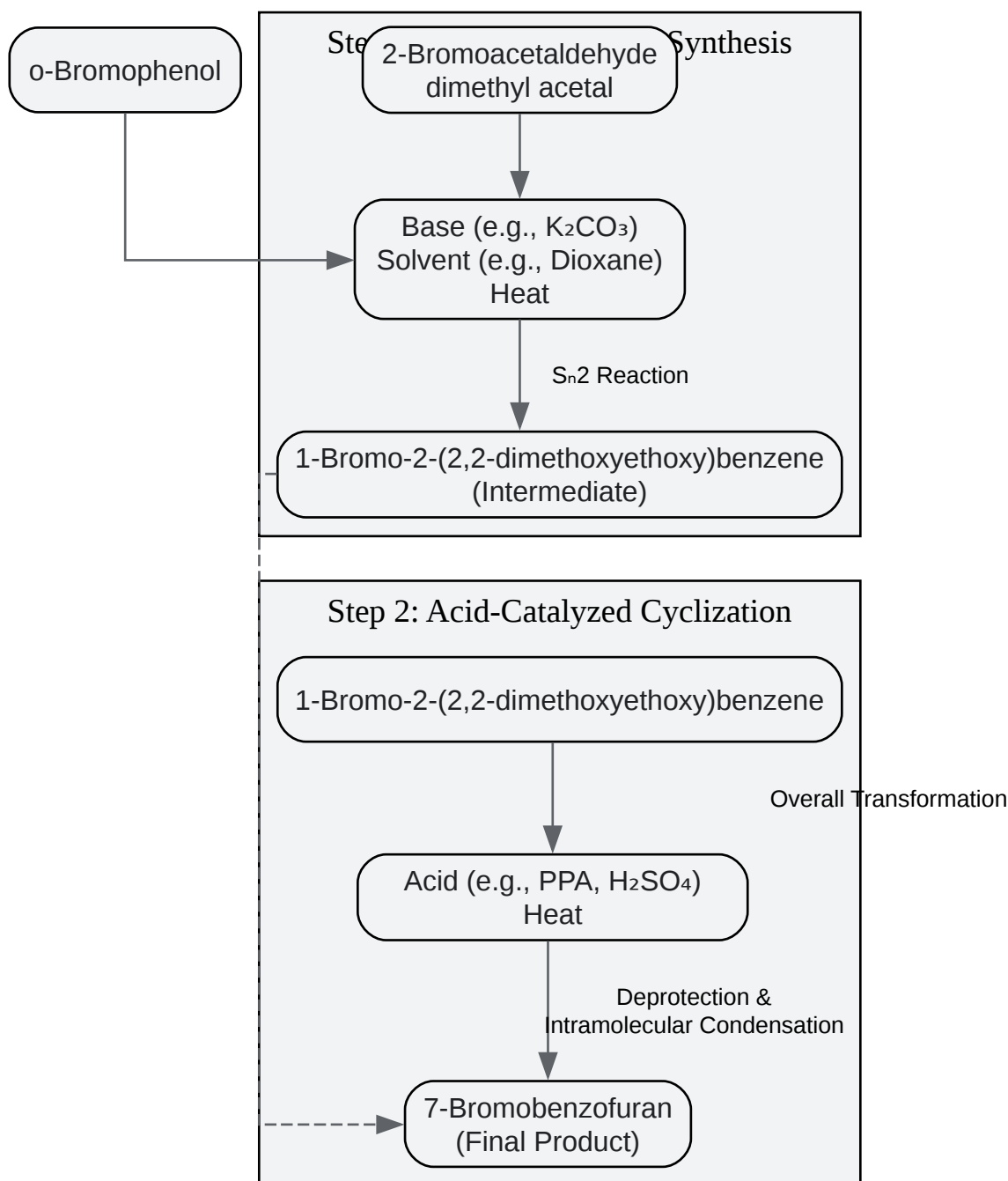
## Synthesis of 7-Bromobenzofuran

The construction of the **7-bromobenzofuran** scaffold can be efficiently achieved via a two-step sequence starting from readily available o-bromophenol. This method avoids the use of heavy metal catalysts in the ring-forming step and is amenable to scale-up.[3]

## Synthetic Workflow

The overall transformation involves an initial Williamson ether synthesis to form an acetal-protected intermediate, followed by an acid-catalyzed intramolecular cyclization (aldehyde

condensation) to furnish the benzofuran ring.



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Caption: Synthetic workflow for **7-Bromobenzofuran**.

## Mechanistic Considerations & Causality

- **Step 1: Ether Formation:** The reaction begins with the deprotonation of the weakly acidic o-bromophenol by a base like potassium carbonate. The choice of  $K_2CO_3$  is strategic; it is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. The resulting phenoxide acts as a nucleophile, attacking the electrophilic carbon of 2-bromoacetaldehyde dimethyl acetal via an  $S_N2$  mechanism. Dioxane is an effective solvent as its high boiling point allows the reaction to be driven to completion with heating, and it readily dissolves both the organic and inorganic components.<sup>[3]</sup>
- **Step 2: Cyclization:** The acetal group in the intermediate serves as a protected aldehyde. Upon heating in the presence of a strong acid (such as polyphosphoric acid or sulfuric acid), the acetal is hydrolyzed to reveal the aldehyde functionality. Concurrently, the acid protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon highly electrophilic. This activates the molecule for an intramolecular electrophilic aromatic substitution, where the electron-rich benzene ring attacks the carbonyl carbon. The position of attack is directed ortho to the ether linkage, leading to the formation of the five-membered furan ring. A final dehydration step yields the aromatic benzofuran system.<sup>[3]</sup>

## Experimental Protocol

This protocol is adapted from the methodology described in patent CN103724305A.<sup>[3]</sup>

### Step 1: Synthesis of 1-Bromo-2-(2,2-dimethoxyethoxy)benzene

- To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 1,4-dioxane (800 mL).
- Add o-bromophenol (210 g, 1.21 mol), potassium carbonate (750 g, 5.43 mol), and 2-bromoacetaldehyde dimethyl acetal (300 g, 1.78 mol).
- Initiate stirring and heat the mixture to reflux (approx. 101 °C).
- Maintain the reflux for 22-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove the inorganic salts ( $K_2CO_3$  and KBr).

- Concentrate the filtrate under reduced pressure to remove the 1,4-dioxane, yielding the crude intermediate product. This intermediate is often used in the next step without further purification.

#### Step 2: Synthesis of **7-Bromobenzofuran**

- Place the crude 1-bromo-2-(2,2-dimethoxyethoxy)benzene from the previous step into a suitable reaction vessel.
- Add a strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid. The acid acts as both the catalyst and the solvent in some variations.
- Heat the mixture to a temperature between 120-180 °C and hold for approximately 12 hours. The optimal temperature depends on the acid used.[3]
- Cool the reaction mixture and carefully quench by pouring it onto ice water.
- Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
- Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Purify the resulting crude product by vacuum distillation, collecting the fraction at 140-150 °C, to yield **7-Bromobenzofuran** as the final product.[3]

## Spectroscopic Characterization

Full experimental spectral data for **7-Bromobenzofuran** is not consistently available across major public databases. Some commercial suppliers explicitly state that analytical data is not collected for this compound as it is supplied for early-stage research. Therefore, the following characterization is based on predicted values and analysis of the parent benzofuran structure combined with known substituent effects.

**<sup>1</sup>H NMR Spectroscopy (Predicted)** The <sup>1</sup>H NMR spectrum is expected to show five signals in the aromatic region (δ 6.5-8.0 ppm).

- **H2 & H3 (Furan Ring):** The protons on the furan ring are distinct. H3 is adjacent to the oxygen atom and a carbon, while H2 is adjacent to the oxygen and coupled to H3. They typically appear as doublets. H2 is expected further downfield (δ ~7.6 ppm) than H3 (δ ~6.8 ppm) due to its position on the enol ether moiety.
- **H4, H5, H6 (Benzene Ring):** These three protons will form a complex splitting pattern. H5 will likely be a triplet, coupled to H4 and H6. H4 and H6 will appear as doublets of doublets (or complex multiplets). The electron-withdrawing bromine atom at C7 will deshield the adjacent H6 proton, shifting it downfield relative to the other benzene protons.

**<sup>13</sup>C NMR Spectroscopy (Predicted)** The <sup>13</sup>C NMR spectrum will display 8 distinct signals for the 8 carbon atoms.

- **C7 (Bromo-substituted):** The carbon directly attached to the bromine (C7) will be significantly shifted. Its chemical shift will be influenced by the heavy atom effect of bromine and is expected around δ 115-120 ppm.
- **C2 & C3 (Furan Ring):** C2, being part of the enol ether (O-C=C), will be the most downfield carbon at approximately δ 145 ppm. C3 will be significantly more upfield, around δ 106 ppm.
- **Aromatic Carbons (C3a, C4, C5, C6, C7a):** The remaining five carbons of the benzene ring will appear in the typical aromatic region of δ 120-130 ppm, with the bridgehead carbons (C3a, C7a) having unique shifts.

**Mass Spectrometry (MS)** The electron impact (EI) mass spectrum will show a prominent molecular ion peak (M<sup>+</sup>). Due to the natural isotopic abundance of bromine (<sup>79</sup>Br and <sup>81</sup>Br are ~50:50), the molecular ion will appear as a characteristic pair of peaks (M<sup>+</sup> and M+2) of nearly equal intensity at m/z 196 and 198.

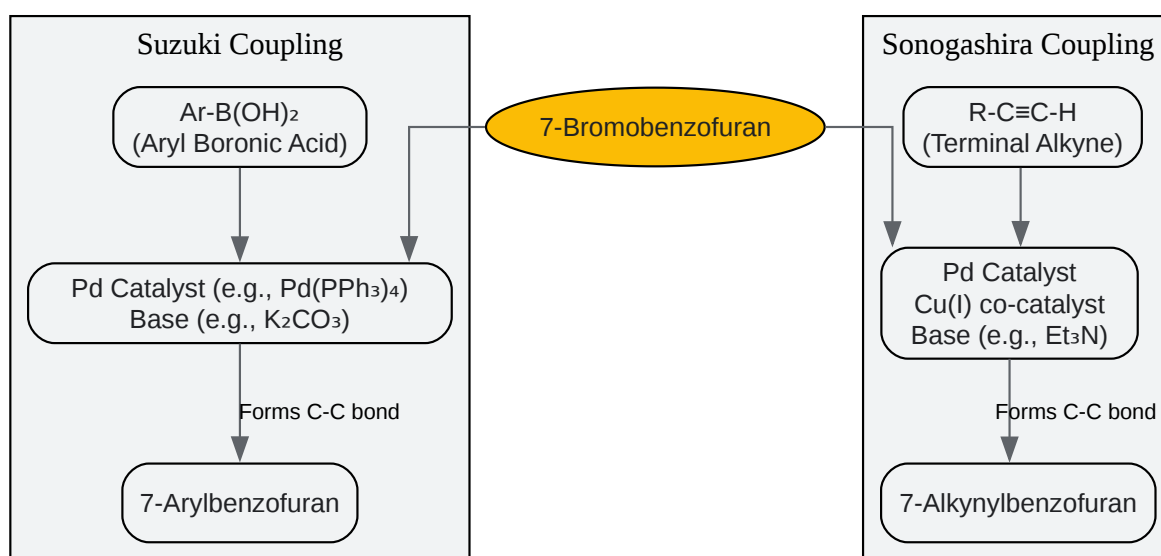
## Reactivity and Applications in Drug Development

**7-Bromobenzofuran** is a valuable intermediate primarily due to the reactivity of the C7-Br bond, which allows for the introduction of diverse molecular fragments through metal-catalyzed cross-coupling reactions.

## Palladium-Catalyzed Cross-Coupling Reactions

The C(sp<sup>2</sup>)-Br bond is an excellent handle for palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are cornerstones of modern pharmaceutical synthesis.

- **Suzuki Coupling:** Reaction with an aryl or vinyl boronic acid (or ester) introduces a new C-C bond, forming biaryl or vinyl-substituted benzofuran structures. This is one of the most common applications.
- **Sonogashira Coupling:** Coupling with a terminal alkyne provides access to alkynylbenzofurans, which are versatile intermediates for further transformations or can be target molecules themselves.



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Caption: Key cross-coupling applications of **7-Bromobenzofuran**.

## Role in Drug Discovery

The benzofuran nucleus is a "privileged scaffold" found in numerous natural products and clinically approved drugs, exhibiting a wide range of biological activities.[2] 7-

**Bromobenzofuran** serves as a key starting material to access novel analogues for various therapeutic targets:

- **Anticancer Agents:** Many benzofuran derivatives show potent anticancer activity. The 7-position can be elaborated into complex side chains that interact with biological targets.<sup>[2]</sup>
- **Antiviral and Anti-inflammatory Drugs:** The scaffold is present in compounds with anti-inflammatory and antiviral properties. Functionalization at the 7-position allows for fine-tuning of activity and pharmacokinetic properties.<sup>[2]</sup>

## Safety and Handling

**7-Bromobenzofuran** is classified as an acute oral toxicant and an irritant. Proper handling procedures are mandatory.

- **GHS Classification:** Acute Toxicity, Oral (Category 3); Skin Irritation (Category 2); Eye Irritation (Category 2A); Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation.<sup>[1]</sup>
- **Pictograms:** GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark).
- **Hazard Statements:** H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).<sup>[1]</sup>
- **Precautions:** Handle only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust/fumes. Wash hands thoroughly after handling.

## Conclusion

**7-Bromobenzofuran** is a high-value synthetic intermediate whose utility is defined by the strategic placement of its bromine handle. Its straightforward synthesis and robust reactivity in palladium-catalyzed cross-coupling reactions make it an essential tool for medicinal chemists and materials scientists. A thorough understanding of its properties, synthesis, and reactivity enables the efficient design and execution of synthetic campaigns targeting novel and complex molecular architectures for drug discovery and beyond.



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